![molecular formula C12H7F2N3O2S B6498517 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946205-03-4](/img/structure/B6498517.png)
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide, also known as DFBTO, is a small molecule inhibitor of the human enzyme, cyclin-dependent kinase 2 (CDK2). It has been widely studied for its potential therapeutic applications in cancer and other diseases. DFBTO has been found to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, DFBTO has been used in laboratory experiments to study the mechanisms of action of CDK2 and its role in cell cycle regulation.
Mécanisme D'action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have shown to inhibit cox-1, an enzyme involved in inflammation . The compound’s interaction with its target could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential diverse biological activities. For instance, its potential anti-inflammatory activity could involve the cyclooxygenase (COX) pathway, which plays a key role in inflammation . The compound’s potential antifungal activity suggests it may interfere with fungal metabolic pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Similar compounds have shown to have anti-inflammatory effects, potentially by inhibiting cox-1 . Additionally, some compounds have demonstrated fungicidal activity, suggesting they may kill or inhibit the growth of fungi .
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide in laboratory experiments has several advantages. First, this compound is a small molecule inhibitor of CDK2, which makes it easy to use in experiments. Second, this compound has a wide range of effects on cancer cells and non-cancer cells, which makes it useful for studying the mechanisms of action of CDK2 and its role in cell cycle regulation.
However, there are also some limitations to using this compound in laboratory experiments. First, the synthesis of this compound can be difficult and time-consuming, and the reaction conditions must be carefully controlled to ensure optimal yields. Second, the effects of this compound can vary depending on the cell type and the experimental conditions, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several potential future directions for the use of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide in research. First, this compound could be used in combination with other drugs or therapies to enhance its effects on cancer cells and non-cancer cells. Second, this compound could be used to study the effects of CDK2 inhibition on other cellular processes, such as cell migration and cell differentiation. Third, this compound could be used to study the interactions between CDK2 and other proteins involved in cell cycle regulation. Finally, this compound could be used in combination with other small molecule inhibitors to develop new therapeutic strategies for the treatment of cancer and other diseases.
Méthodes De Synthèse
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide can be synthesized by a variety of methods. One of the most common methods is the reaction of 4,6-difluoro-1,3-benzothiazole-2-thiol with 3-methyl-1,2-oxazole-5-carboxylic acid in the presence of a base. This reaction yields this compound as the major product, along with other minor products. The reaction conditions, including temperature, time, and reagents, must be carefully controlled to ensure optimal yields.
Applications De Recherche Scientifique
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been widely studied for its potential therapeutic applications in cancer and other diseases. It has been found to inhibit the activity of CDK2, an enzyme involved in cell cycle regulation and cancer cell proliferation. In addition, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been used in laboratory experiments to study the mechanisms of action of CDK2 and its role in cell cycle regulation.
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3O2S/c1-5-2-8(19-17-5)11(18)16-12-15-10-7(14)3-6(13)4-9(10)20-12/h2-4H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYRDMQDKRKPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.